Cas no 509-96-6 (12alpha-HYDROXYROTENONE)

12alpha-HYDROXYROTENONE structure
Produktname:12alpha-HYDROXYROTENONE
12alpha-HYDROXYROTENONE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 12alpha-HYDROXYROTENONE
- [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- furo[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- (-)-cis-12a-Hydroxyrotenone
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- Rotenolone I
- 12a-Hydroxyrotenone
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo[11.8.0.0^{3,11}.0^{4,8}.0^{14,19}]henicosa-3,8,10,14(19),15,17-hexaen-12-one
- Q27104952
- (-)-12alpha-Hydroxyrotenone
- Rotenolon I
- HY-119694
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6ah)-one, 1,2,12,12a-alpha-tetrahydro-6a-alpha-hydroxy-2-alpha-isopropenyl-8,9-dimethoxy-
- UNII-HN2R8MKH6Y
- 6ab,12ab-Rotenolone
- 12-Hydroxyrotenone
- Rotenalone
- 6a-beta,12a-beta-Rotenolone
- Rotenolone
- 509-96-6
- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6aR,12aR)-[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (2R,6aR,12aR)-1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- hydroxy-isopropenyl-dimethoxy-[?]one
- CHEBI:68051
- (-)-cis-Rotenolone
- HN2R8MKH6Y
- BDBM50480247
- AKOS040753816
- C10464
- CHEMBL240545
- (2R,6aR,12aR)-6a-hydroxy-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
- "12-hydroxyrotenone
- Rotenalone I
- FS-10634
- 12-alpha-Hydroxyrotenone
- (1)benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R,6aR,12aR)-
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-(prop-1-en-2-yl)-2,7,20-trioxapentacyclo(11.8.0.0^(3,11).0^(4,8).0^(14,19))henicosa-3,8,10,14(19),15,17-hexaen-12-one
- (1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo(11.8.0.03,11.04,8.014,19)henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- 545-76-6
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-, (2R-(2alpha,6abeta,12abeta))-
- DA-77539
- 1,2,12,12a-Tetrahydro-6a-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-(2R,6ar,12ar)-(1)benzopyrano(3,4-b)furo(2,3-H)(1)benzopyran-6(6ah)-one
- DTXCID201477490
- 6 alpha(beta),12 alpha(beta)-Rotenolone
- DTXSID301019530
- 6alpha(beta),12alpha(beta)-Rotenolone
-
- Inchi: InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1
- InChI-Schlüssel: JFVKWCYZKMUTLH-AYPBNUJASA-N
- Lächelt: CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 410.13656
- Monoisotopenmasse: 410.13655304g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 3
- Komplexität: 710
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.4Ų
- XLogP3: 3.3
Experimentelle Eigenschaften
- PSA: 83.45
12alpha-HYDROXYROTENONE Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T34394-5 mg |
Rotenolone |
509-96-6 | 98% | 5mg |
¥ 5,250 | 2023-07-10 | |
TargetMol Chemicals | T34394-5mg |
Rotenolone |
509-96-6 | 5mg |
¥ 5250 | 2024-07-19 | ||
Aaron | AR006VPW-10mg |
12a-Hydroxyrotenone |
509-96-6 | 10mg |
$1132.00 | 2025-02-13 |
12alpha-HYDROXYROTENONE Verwandte Literatur
-
1. 148. Proton magnetic studies of rotenone and related compoundsL. Crombie,J. W. Lown J. Chem. Soc. 1962 775
-
Aline C. M. Sobreira,Francisco das Chagas L. Pinto,Katharine G. D. Florêncio,Diego V. Wilke,Charley C. Staats,Rodrigo de A. S. Streit,Francisco das Chagas de O. Freire,Otília D. L. Pessoa,Amaro E. Trindade-Silva,Kirley M. Canuto RSC Adv. 2018 8 35575
-
3. Back cover
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
William M. Draper,Jagdev S. Dhoot,S. Kusum Perera J. Environ. Monit. 1999 1 519
509-96-6 (12alpha-HYDROXYROTENONE) Verwandte Produkte
- 2361785-99-9({1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-2-yl}methyl N-ethyl-N-methylcarbamate)
- 2287332-32-3(tert-butyl 4-(4-bromo-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 1256836-48-2(8-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine)
- 1156585-24-8(4-Chloro-2-(3,4-difluorophenyl)pyrimidine)
- 903794-81-0(5,6-dichloro-N'-(3,5-dimethoxybenzoyl)pyridine-3-carbohydrazide)
- 2095-46-7(5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzob,fazepine)
- 1805959-90-3(2-Aminomethyl-3-cyano-4-ethylbenzoic acid)
- 694499-30-4(Benzenamine, 4-(4-morpholinylmethyl)-3-(trifluoromethyl)-)
- 1260678-93-0(2-bromo-6-methyl-1,2,4triazolo1,5-apyridine)
- 276860-60-7(2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol)
Empfohlene Lieferanten
Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
